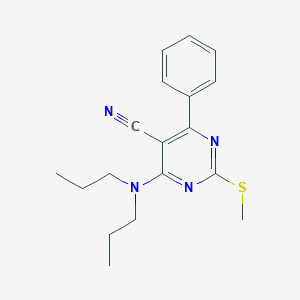
2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile, also known as BMDAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMDAM is a synthetic compound that belongs to the class of acetonitriles and is used as a precursor for the synthesis of other compounds.
作用机制
The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in various cellular processes. 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, leading to a decrease in the levels of triglycerides and cholesterol in the blood. 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile has also been shown to have a beneficial effect on the cardiovascular system by improving blood flow and reducing inflammation.
实验室实验的优点和局限性
One of the main advantages of using 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile in lab experiments is its high purity and stability, which makes it an ideal compound for studying the effects of specific chemical compounds on biological processes. However, one of the limitations of using 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile in lab experiments is its relatively high cost, which may limit its use in certain research projects.
未来方向
There are several future directions for research on 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile. One potential area of research is the development of new synthetic methods for the production of 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile and related compounds. Another area of research is the investigation of the potential applications of 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile in the treatment of various diseases, including cancer, viral infections, and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile and its effects on various biological processes.
合成方法
The synthesis of 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with morpholine and acetic anhydride in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of 2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile as the final product.
科学研究应用
2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
属性
产品名称 |
2,3-Dihydro-1,4-benzodioxin-6-yl(4-morpholinyl)acetonitrile |
|---|---|
分子式 |
C14H16N2O3 |
分子量 |
260.29 g/mol |
IUPAC 名称 |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-morpholin-4-ylacetonitrile |
InChI |
InChI=1S/C14H16N2O3/c15-10-12(16-3-5-17-6-4-16)11-1-2-13-14(9-11)19-8-7-18-13/h1-2,9,12H,3-8H2 |
InChI 键 |
STUQHYWSYCEMQM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(C#N)C2=CC3=C(C=C2)OCCO3 |
规范 SMILES |
C1COCCN1C(C#N)C2=CC3=C(C=C2)OCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253901.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one](/img/structure/B253902.png)
![Ethyl 2-({[(3-hydroxy-1,2,4-triazin-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B253903.png)



![4-[(2-Methoxyethyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253909.png)
![4-[(3-Hydroxypropyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253910.png)
![4-[(2-Methoxy-5-methylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253911.png)
![6-oxo-8-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253914.png)

![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B253920.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B253921.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B253923.png)